2-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]thiophene-2,4-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]thiophene-2,4-dicarboxamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer and autoimmune diseases. It has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mecanismo De Acción
TAK-659 works by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK). BTK is an important signaling molecule in B cells and is involved in the development and activation of these cells. By inhibiting BTK, TAK-659 prevents the activation and proliferation of B cells, which are involved in the development of cancer and autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. It inhibits the phosphorylation of BTK and downstream signaling molecules, leading to the inhibition of B cell activation and proliferation. TAK-659 also reduces the production of inflammatory cytokines and chemokines, which are involved in the development of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-659 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has also been shown to be effective in animal models of cancer and autoimmune diseases. However, TAK-659 has some limitations as well. It has a short half-life and is rapidly metabolized in vivo, which may limit its effectiveness in clinical settings.
Direcciones Futuras
There are several future directions for the research and development of TAK-659. One direction is to optimize the pharmacokinetics of TAK-659 to improve its effectiveness in clinical settings. Another direction is to investigate the potential use of TAK-659 in combination with other drugs for the treatment of cancer and autoimmune diseases. Additionally, further research is needed to understand the long-term effects of TAK-659 on the immune system and its potential for the development of resistance.
Métodos De Síntesis
The synthesis of TAK-659 involves several steps, including the formation of the piperidine ring, the thiophene ring, and the carboxamide group. The final product is obtained through a coupling reaction between the two thiophene rings. The synthesis of TAK-659 has been described in detail in several research articles.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential use in the treatment of cancer and autoimmune diseases. It has been shown to inhibit the growth of various types of cancer cells, including lymphoma, leukemia, and multiple myeloma. TAK-659 has also been shown to be effective in animal models of autoimmune diseases such as lupus and rheumatoid arthritis.
Propiedades
IUPAC Name |
2-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]thiophene-2,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S2/c18-16(21)13-8-15(24-11-13)17(22)19-9-12-3-5-20(6-4-12)10-14-2-1-7-23-14/h1-2,7-8,11-12H,3-6,9-10H2,(H2,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAHYKZMVUUPLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CS2)C(=O)N)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]thiophene-2,4-dicarboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.